An In-depth Technical Guide to 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene
An In-depth Technical Guide to 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene, a halogenated and nitrated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Given the limited publicly available data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, predicted reactivity, and spectral characteristics. Safety and handling protocols are also outlined based on data from structurally related compounds. This document serves as a foundational resource for researchers interested in exploring the utility of this versatile chemical building block.
Introduction and Chemical Identity
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is a polysubstituted aromatic compound featuring a bromine atom, a chlorine atom, a methoxy group, and a nitro group attached to a benzene ring. The specific arrangement of these functional groups suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The presence of electron-withdrawing groups (nitro, chloro, bromo) and an electron-donating group (methoxy) creates a unique electronic profile that dictates its reactivity.
| Identifier | Value | Source |
| Chemical Name | 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene | ChemScene |
| CAS Number | 1263376-18-6 | ChemScene[1] |
| Molecular Formula | C₇H₅BrClNO₃ | ChemScene[1] |
| Molecular Weight | 266.48 g/mol | ChemScene[1] |
| SMILES | COC1=CC(=C(C(=C1)Br)Cl)[O-] | PubChemLite[2] |
| InChIKey | AGALCFNGQFRMIE-UHFFFAOYSA-N | PubChemLite[2] |
Physicochemical and Predicted Properties
| Property | Predicted Value | Source |
| XlogP | 3.0 | PubChemLite[2] |
| Topological Polar Surface Area (TPSA) | 52.37 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
These predicted values suggest that the compound possesses moderate lipophilicity and a polar surface area comparable to many drug-like molecules. The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with biological targets and its solubility in various solvents.
Proposed Synthesis and Reaction Principles
A specific, validated synthesis protocol for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is not publicly documented. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted nitroaromatics. The most logical approach would involve the nitration of a suitable precursor.
Retrosynthetic Analysis
A logical precursor for the synthesis of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is 1-bromo-2-chloro-5-methoxybenzene. The synthesis would then involve a regioselective nitration step.
Caption: Retrosynthetic approach for the target compound.
Proposed Experimental Protocol: Electrophilic Nitration
This protocol is a generalized procedure and would require optimization for this specific substrate.
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Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The ratio of nitric acid to sulfuric acid is typically in the range of 1:1 to 1:2, depending on the desired reactivity.
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Dissolution of Starting Material: In a separate reaction vessel, dissolve 1-Bromo-2-chloro-5-methoxybenzene in a suitable inert solvent, such as dichloromethane or chloroform. Cool this solution to 0-5 °C.
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Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. Maintain the reaction temperature below 10 °C to minimize the formation of side products. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up and Isolation: Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice. The organic layer should be separated. The aqueous layer is then extracted with the same organic solvent. The combined organic layers are washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Low Temperature: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate and prevent over-nitration, which could lead to the formation of dinitro compounds[3].
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Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
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Controlled Addition: The slow, dropwise addition of the nitrating agent ensures that the concentration of the nitronium ion remains low and the temperature is well-controlled, enhancing the selectivity of the reaction.
Predicted Reactivity and Potential Applications
The reactivity of 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is governed by its substituent groups. This substitution pattern makes it a valuable intermediate for introducing a complex array of functionalities.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group, positioned ortho and para to the halogen substituents, activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of the chloro or bromo groups by various nucleophiles. The relative reactivity of the C-Br versus the C-Cl bond will depend on the specific reaction conditions and the nature of the incoming nucleophile.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting aniline derivative opens up a vast array of subsequent chemical transformations, including diazotization, amide bond formation, and participation in various coupling reactions.
Cross-Coupling Reactions
The bromo and chloro substituents can serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds may allow for selective, sequential cross-coupling reactions.
Caption: Potential reaction pathways for the title compound.
Relevance in Drug Development
Nitroaromatic compounds are key intermediates in the synthesis of a wide range of pharmaceuticals.[4][5][6] The nitro group itself can be a pharmacophore in certain classes of drugs, or it can be a precursor to an amino group, which is a common functional group in bioactive molecules. The presence of chloro and methoxy groups can also influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.[7]
Predicted Spectral Characteristics
While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure.
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¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants. A singlet corresponding to the three protons of the methoxy group would also be present at a characteristic chemical shift.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions. Predicted m/z values for various adducts are available.[2]
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-O stretching of the methoxy group, and various aromatic C-H and C=C stretching and bending vibrations.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it is hazardous. The following precautions are based on the safety profiles of structurally similar nitroaromatic and halogenated compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Nitroaromatic compounds, as a class, are known to be toxic and potentially mutagenic.[8] Chronic exposure should be avoided.
Conclusion
1-Bromo-2-chloro-5-methoxy-3-nitrobenzene is a promising, albeit under-documented, chemical intermediate. Its polysubstituted nature provides multiple avenues for synthetic transformations, making it a potentially valuable building block for the construction of complex organic molecules in medicinal chemistry and materials science. While a lack of direct experimental data necessitates a cautious and predictive approach, the established principles of organic chemistry allow for a robust theoretical framework for its synthesis, reactivity, and handling. Further research into this compound is warranted to fully elucidate its properties and unlock its synthetic potential.
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